
ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EDP-239 is a piperidine derivative that has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can protect neurons from oxidative stress and inflammation, as well as promote neuronal survival and growth. In vivo studies have shown that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to be relatively safe and well-tolerated in animal models, making it a promising candidate for further study. However, one limitation of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for research on ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate may have applications in other areas of research, such as cancer and inflammation. Further studies are needed to explore these potential applications and to elucidate the mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate.
合成方法
The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between 2,4-dimethoxybenzyl chloride and piperidine to form 1-(2,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with ethyl chloroformate to produce ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is its neuroprotective properties, which have been demonstrated in several studies. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
ethyl 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)13-7-9-18(10-8-13)12-14-5-6-15(20-2)11-16(14)21-3/h5-6,11,13H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHFIKVNQKKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,4-dimethoxybenzyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


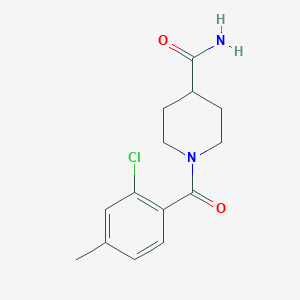
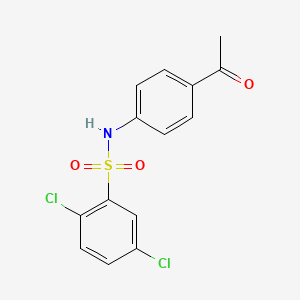
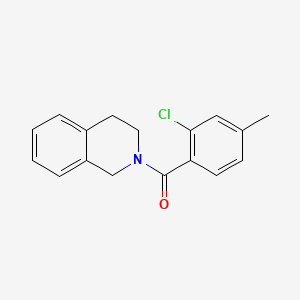
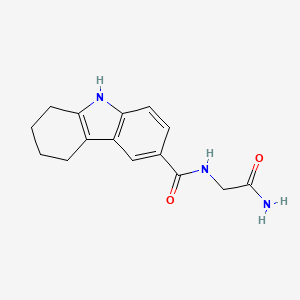
![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
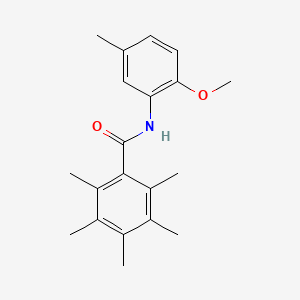
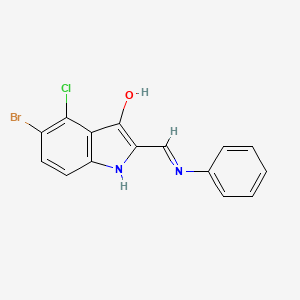
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
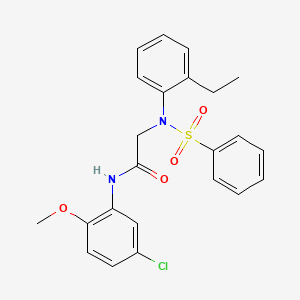
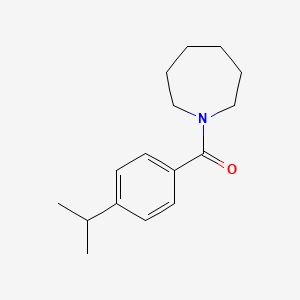
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)